molecular formula C17H13F2N3O2 B2914223 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide CAS No. 942001-42-5

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide

Cat. No.: B2914223
CAS No.: 942001-42-5
M. Wt: 329.307
InChI Key: TZHGSBCNBVWXGL-UHFFFAOYSA-N
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Description

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidinones. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidinone core fused with a difluorobenzamide moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide is unique due to its specific substitution pattern and the presence of the difluorobenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Biological Activity

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine and research.

Chemical Structure and Properties

The compound features a pyrido[1,2-a]pyrimidine core with various functional groups that contribute to its biological activity. The molecular formula is C18H18F2N4OC_{18}H_{18}F_2N_4O, and it has a molecular weight of 348.36 g/mol. The structural complexity allows for interactions with multiple biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate signaling pathways involved in cell proliferation and apoptosis.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cancer cell growth.
  • Receptor Modulation: It can bind to certain receptors, altering their activity and influencing cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Activity Description
Anticancer Demonstrated cytotoxic effects against various cancer cell lines.
Antimicrobial Exhibits inhibitory activity against certain bacterial strains.
Anti-inflammatory Potential to reduce inflammation markers in vitro and in vivo models.
Enzyme Inhibition Inhibits specific kinases involved in cancer progression.

Case Studies and Research Findings

  • Anticancer Activity:
    • A study showed that this compound significantly inhibited the growth of breast cancer cells in vitro by inducing apoptosis through the mitochondrial pathway .
  • Antimicrobial Properties:
    • Research indicated that this compound displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential as a new antimicrobial agent .
  • Anti-inflammatory Effects:
    • In a murine model of inflammation, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including:

  • Condensation Reactions: Starting from 2,7-dimethylpyrido[1,2-a]pyrimidine derivatives.
  • Functional Group Modifications: To introduce the difluorobenzamide moiety.

Synthetic Route Example:

  • Start with 2,7-dimethylpyrido[1,2-a]pyrimidine.
  • React with 2,6-difluorobenzoyl chloride under basic conditions to form the amide linkage.

Properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2/c1-9-6-7-13-20-10(2)15(17(24)22(13)8-9)21-16(23)14-11(18)4-3-5-12(14)19/h3-8H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHGSBCNBVWXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=C(C=CC=C3F)F)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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